molecular formula C10H9BrO4 B15362474 Methyl 4-bromo-2-formyl-6-methoxybenzoate

Methyl 4-bromo-2-formyl-6-methoxybenzoate

Cat. No.: B15362474
M. Wt: 273.08 g/mol
InChI Key: WZDMSQZTWIZTFA-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-formyl-6-methoxybenzoate is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid and contains a bromine atom, a formyl group, and a methoxy group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Formylation: The compound can be synthesized by brominating 2-methoxybenzoic acid followed by formylation. The bromination step involves the use of bromine in the presence of a catalyst, while the formylation step typically uses formylating agents like formic acid or formyl chloride.

  • Methylation: Another approach involves the methylation of 4-bromo-2-formylbenzoic acid using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of automated reactors and precise control of reaction conditions to achieve consistent results.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of hydroxymethyl derivatives.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Hydroxymethyl derivatives and alcohols.

  • Substitution: Amines, ethers, and thioethers.

Scientific Research Applications

Methyl 4-bromo-2-formyl-6-methoxybenzoate is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-formyl-6-methoxybenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-methoxybenzoate: Lacks the formyl group.

  • Methyl 4-bromo-3-methoxybenzoate: Different position of the methoxy group.

  • Methyl 4-bromo-2-hydroxybenzoate: Contains a hydroxyl group instead of a formyl group.

Uniqueness: Methyl 4-bromo-2-formyl-6-methoxybenzoate is unique due to the presence of both a formyl and a methoxy group on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-bromo-2-formyl-6-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-14-8-4-7(11)3-6(5-12)9(8)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDMSQZTWIZTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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